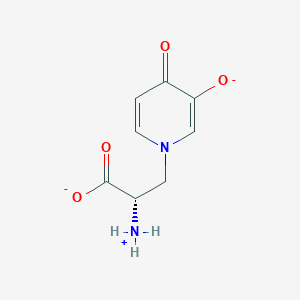
(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-mimosine(1-) is conjugate base of L-mimosine. It is a conjugate base of a L-mimosine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate is a chiral β-hydroxy-α-amino acid and a key intermediate in the synthesis of various developmental drug candidates. Two d-threonine aldolase enzymes have been identified to catalyze the aldol addition of glycine and pyridine 4-carboxaldehyde for synthesizing this β-hydroxy-α-amino acid. Efficient recombinant E. coli fermentation processes were developed for producing these enzymes. This compound's synthesis contributes to high yield, high diastereo- and enantioselectivity, and allows easy isolation, processing, and downstream utilization in drug development processes (Goldberg et al., 2015).
Crystal Structure and Molecular Interaction Analysis
The compound's structural aspects are crucial for understanding its interactions and potential applications in scientific research. For example, Dabigatran etexilate tetrahydrate, containing a similar structure, has been studied for its crystal structure and molecular interactions. The crystal structure analysis helps understand the compound's conformation and its interaction with water molecules through hydrogen bonding, influencing the compound's solubility and stability (Liu et al., 2012).
Computational Chemistry and NLO Properties
Computational studies on similar compounds, like 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, shed light on the non-linear optical (NLO) properties and molecular docking analyses. Such studies are crucial for understanding the compound's electronic properties and its potential applications in designing new materials with specific optical characteristics. The binding modes explored through molecular docking can suggest the compound's interaction with biological targets, potentially leading to novel therapeutic applications (Jayarajan et al., 2019).
Eigenschaften
Molekularformel |
C8H9N2O4- |
|---|---|
Molekulargewicht |
197.17 g/mol |
IUPAC-Name |
(2S)-2-azaniumyl-3-(3-oxido-4-oxopyridin-1-yl)propanoate |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)/p-1/t5-/m0/s1 |
InChI-Schlüssel |
WZNJWVWKTVETCG-YFKPBYRVSA-M |
Isomerische SMILES |
C1=CN(C=C(C1=O)[O-])C[C@@H](C(=O)[O-])[NH3+] |
Kanonische SMILES |
C1=CN(C=C(C1=O)[O-])CC(C(=O)[O-])[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



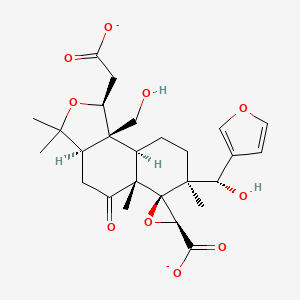
![TG(18:0/18:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263486.png)



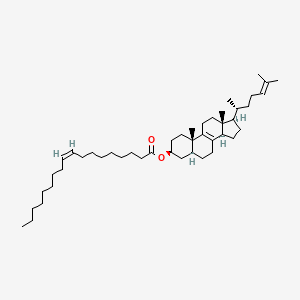
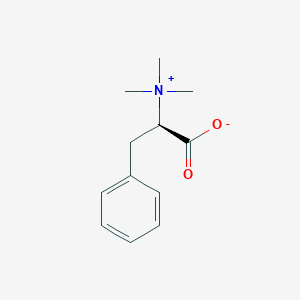
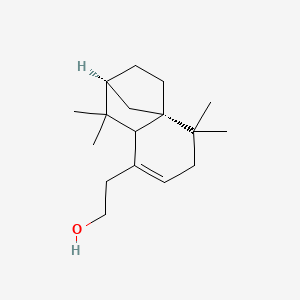
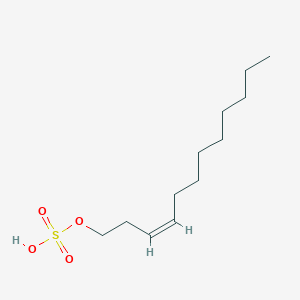
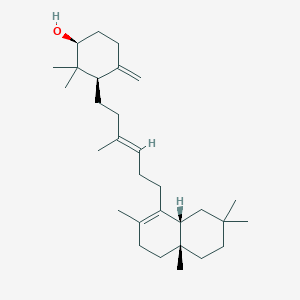

![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
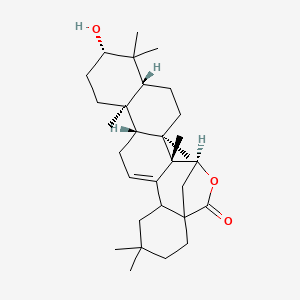
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)